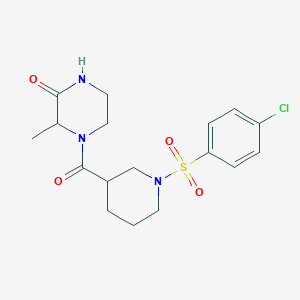![molecular formula C22H12N2O B3016533 14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one CAS No. 114620-67-6](/img/structure/B3016533.png)
14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one," is a complex polycyclic molecule that appears to be related to various heterocyclic compounds studied for their potential applications in material science, pharmaceuticals, and organic chemistry. The related compounds in the provided papers include various benzoimidazoisoquinoline derivatives, which exhibit a range of properties and reactivities due to their diverse functional groups and structural conformations .
Synthesis Analysis
The synthesis of related compounds involves several innovative methods. For instance, a Rh(III)-catalyzed (4 + 2) annulation method has been reported for constructing isoquinolone scaffolds, which demonstrates high yield and reaction versatility . Another approach includes a solvent-free reaction between acenaphthoquinone, benzils, and ammonium acetate to synthesize benzo[d,e]imidazo[2,1-a]isoquinolines . Additionally, a one-step ring closure reaction under acidic conditions has been used to synthesize methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-ones . These methods highlight the synthetic accessibility of such complex molecules.
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structures, revealing planar molecules and intricate hydrogen-bond networks . The substitution patterns and the presence of functional groups like methoxy influence the molecular planarity and the formation of intermolecular interactions, which are crucial for the structural stabilization of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse. For example, the Heck-mediated synthesis and photochemically induced cyclization have been used to synthesize naphtho[2,1-f]isoquinolines . The ability to undergo cyclization reactions is a common feature among these molecules, which can lead to the formation of various polycyclic structures with potential applications in drug development and material science .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. Some derivatives exhibit strong emissions in cyclohexane solutions, suggesting their potential use as fluorescent chemosensors . The solvent polarity, acidity, and presence of nitroaromatics can affect the emission responses of these compounds, indicating their sensitivity to environmental changes . Additionally, the synthesis of dyes for synthetic polymer fibers has been explored, with the dyes showing good coloration properties and excellent fastness to light .
科学的研究の応用
Synthesis and Structural Studies
The chemical compound 14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one, along with its derivatives, has seen interest in the field of organic synthesis and structural chemistry. For instance, researchers have explored the synthesis and X-ray diffraction study of related compounds to understand their crystalline structure and molecular configurations. Such studies contribute to the broader knowledge of molecular design and the development of novel compounds with potential applications in various fields, including material science and pharmaceuticals (Osyanin et al., 2015).
Photophysical Properties and Sensing Applications
Derivatives of this compound class have been investigated for their photophysical properties, leading to applications in sensing and imaging. For example, certain derivatives exhibit strong emissions and have been proposed as versatile fluorescent chemosensors. These properties make them suitable for detecting solvent polarity, acidity, or trace amounts of nitroaromatics, indicating their potential in environmental monitoring and diagnostic assays (Jichao Li et al., 2013).
Novel Synthesis Methods and Catalysis
Research has also focused on developing novel synthesis methods for related compounds, which can serve as a foundation for creating materials with unique properties. Techniques such as Rh(III)-catalyzed oxidative annulation have been employed to achieve divergent oxidative coupling, showcasing the compound's versatility in organic synthesis and its potential role in the development of new catalytic processes (Qi et al., 2015).
Environmental Applications
The compound and its derivatives have found applications in environmental science, particularly in the study of polycyclic aromatic hydrocarbon degradation. Studies on microbial populations' ability to mineralize similar compounds underline the importance of these chemicals in understanding and addressing environmental pollution (Guerin & Jones, 1988).
Electronic and Light-Emitting Devices
In the field of electronics and photonics, derivatives of this compound have been studied for their potential in creating high-performance organic light-emitting diodes (OLEDs). Their unique electronic structure and emission characteristics make them suitable candidates for use in advanced display technologies and lighting applications (Liu et al., 2015).
特性
IUPAC Name |
3,14-diazahexacyclo[14.7.1.02,14.04,13.07,12.020,24]tetracosa-1(23),2,4(13),5,7,9,11,16,18,20(24),21-undecaen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O/c25-22-17-10-4-7-14-6-3-9-16(19(14)17)21-23-18-12-11-13-5-1-2-8-15(13)20(18)24(21)22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTZMFJQIHFRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N4C(=N3)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Isopropylphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016451.png)
![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)
![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)


![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)


![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)

![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)

![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)
